molecular formula C22H19Cl2NOS2 B2718851 N-[(3,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine CAS No. 338421-57-1

N-[(3,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine

Cat. No. B2718851
CAS RN: 338421-57-1
M. Wt: 448.42
InChI Key: KRGDETYZOJIKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine (DCMPSP) is an organic compound that belongs to the class of compounds known as sulfonamides (thioamides). It is a white to off-white crystalline solid with a molecular weight of 360.3 g/mol and a melting point of 120-122°C. DCMPSP is used in scientific research as a synthetic intermediate in the synthesis of other compounds and as a reagent in a variety of biochemical and physiological experiments.

Scientific Research Applications

Photovoltaic Materials

Research into polythiophene derivatives, such as poly-2,3-bis(4-tert-butylphenyl)-5,8-bis(4-hexylthiophen-2-yl)quinoxaline (PHTQ), has demonstrated their utility in photovoltaic applications when blended with acceptors like PCBM. These materials exhibit photophysical properties conducive to solar energy conversion, achieving efficiencies in specific configurations. The study of these compounds underscores the potential of structurally similar derivatives in enhancing the efficiency and performance of solar cells through the optimization of electronic properties and light absorption capabilities (Güneş et al., 2008).

Environmental Toxicology

The environmental and health impacts of methoxychlor, an organochlorine pesticide, have been extensively studied. Methoxychlor and its metabolites, such as HPTE, exhibit estrogenic, anti-estrogenic, or anti-androgenic activities, influencing endocrine functions in wildlife and humans. These studies highlight the importance of understanding the environmental persistence and biological effects of synthetic chemicals, including their potential to disrupt endocrine systems across species (Uzumcu et al., 2006).

Catalysis and Synthesis

Compounds with imine functionalities are pivotal in catalytic processes, such as the asymmetric hydrogenation of N-aryl imines. Studies in this area reveal the potential of such compounds to facilitate the synthesis of amines with high enantioselectivity, showcasing the role of structural features in determining catalytic outcomes. This research underscores the significance of imine and related compounds in synthetic organic chemistry, offering pathways to enantioselective synthesis and chemical transformations with broad applicability (Mršić et al., 2009).

Materials Science

The development and characterization of novel materials, such as electrochromic poly(amide-imide)s, which contain phenylsulfanyl and methoxyphenyl units, illustrate the utility of these chemical structures in creating advanced materials with specific electronic and optical properties. Such materials find applications in displays, smart windows, and sensors, highlighting the interdisciplinary nature of research involving compounds with dichlorophenyl, methoxy, and imine groups (Hsiao et al., 2015).

Safety and Hazards

“N-[(3,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine” is not intended for human or veterinary use and is used only for research. For more detailed safety and hazard information, please refer to the Safety Data Sheet .

properties

IUPAC Name

N-[(3,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2NOS2/c23-21-12-11-17(13-22(21)24)14-26-25-18(15-27-19-7-3-1-4-8-19)16-28-20-9-5-2-6-10-20/h1-13H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGDETYZOJIKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=NOCC2=CC(=C(C=C2)Cl)Cl)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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